2-[(2-chlorobenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of thiazole and pyrimidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities . The presence of sulfur and nitrogen atoms in these rings contributes to their reactivity and potential therapeutic applications .
Preparation Methods
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the thiazole and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic routes include:
Thiazole Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyrimidine Synthesis: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of β-keto esters, aldehydes, and urea.
Chemical Reactions Analysis
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Dabrafenib: A thiazole-containing anticancer drug used in the treatment of melanoma.
Dasatinib: Another thiazole-containing drug used in the treatment of chronic myeloid leukemia.
Ixabepilone: A thiazole-containing anticancer drug used in the treatment of breast cancer.
These comparisons highlight the unique structural features and potential therapeutic applications of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE.
Properties
Molecular Formula |
C22H17ClN4OS3 |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H17ClN4OS3/c1-14-11-24-22(30-14)27-20(28)19-18(31-16-8-3-2-4-9-16)12-25-21(26-19)29-13-15-7-5-6-10-17(15)23/h2-12H,13H2,1H3,(H,24,27,28) |
InChI Key |
CGIMVAUOLFIHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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